molecular formula C23H25NO3 B2577886 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide CAS No. 1421527-77-6

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2577886
CAS No.: 1421527-77-6
M. Wt: 363.457
InChI Key: GMSKBUAFFTXKPE-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound offered for investigational research purposes. Its molecular structure incorporates key pharmacophores, including a naphthalene ring and a 4-methoxyphenylpropanamide chain, which are found in compounds with documented biological activity. Specifically, N-acylated and N-alkylated derivatives containing naphthalene moieties have been identified as novel, potent agents that suppress the generation of Prostaglandin E2 (PGE2), a key mediator of inflammation, with studies showing in vivo anti-inflammatory activity . Furthermore, compounds featuring the 3-(4-methoxyphenyl)propanoyl group are subjects of interest in medicinal chemistry research . The structural features of this reagent suggest potential utility as a chemical precursor or a candidate for screening in various biochemical assays. Primary research applications may include the development of novel anti-inflammatory agents, the investigation of pathways involved in cancer biology such as matrix metalloproteinase (MMP) inhibition, and the exploration of structure-activity relationships (SAR) in drug discovery . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-27-19-12-9-17(10-13-19)11-14-23(26)24-16-15-22(25)21-8-4-6-18-5-2-3-7-20(18)21/h2-10,12-13,22,25H,11,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSKBUAFFTXKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the precise introduction of the naphthalene group into the aromatic ester framework, followed by further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the amide group would produce amines.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3-(4-Methoxyphenyl)propanamide Backbone

a. N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11)
  • Structure : Replaces the naphthalen-1-yl-hydroxypropyl group with a benzothiazole ring.
  • Synthesis : Synthesized via a reaction catalyzed by phosphorus trichloride and triethylamine, yielding 59% .
  • Key Differences: The benzothiazole group introduces heterocyclic aromaticity, which may enhance binding to thiol-containing enzymes or metal ions.
b. (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...)propyl)-3-(4-methoxyphenyl)propanamide (Compound 6)
  • Structure : Incorporates a dichlorophenyl-pyrazole moiety and a methylthioethyl chain, in addition to the 4-methoxyphenylpropanamide backbone.
  • Synthesis : Achieved 61% yield under optimized coupling conditions .

Analogues with Naphthalene or Aromatic Substitutents

a. N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (Compound 14)
  • Structure : Features a naphthalen-2-ylpropyl chain linked to a benzothiazole-carboxamide group.
  • Synthesis : 21% yield via reflux in ethyl acetate/petroleum ether .
  • Key Differences : The naphthalene orientation (2-yl vs. 1-yl) and carboxamide linkage may alter steric interactions and solubility compared to the target compound.
b. N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926)
  • Structure : Substitutes the naphthalene group with a biphenylmethyl chain and a pyridyl-oxo moiety.
  • Application : Identified as a hit for acetylcholinesterase inhibition in docking studies .

Hydroxypropanamide Derivatives

a. N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide
  • Structure : Shares the naphthalen-1-yl and hydroxypropyl motifs but includes an isopropylacetamide group.
  • Synthesis : Details unspecified, but structural similarity suggests comparable synthetic challenges in stereochemistry .
  • Key Differences: The ether linkage (naphthalen-1-yloxy vs.

Comparative Data Table

Compound Name Key Substituents Synthesis Yield Notable Properties Reference
Target Compound 3-(4-methoxyphenyl), naphthalen-1-yl N/A High hydrophobicity, π-π interactions -
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide Benzothiazole 59% Heterocyclic aromaticity
Compound 6 (Mansha et al., 2016) Dichlorophenyl, pyrazole 61% Halogen bonding, high yield
ZINC72065926 Biphenylmethyl, pyridyl-oxo N/A Acetylcholinesterase inhibition

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound notable for its complex structure, which includes a naphthalene moiety and a methoxyphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities , particularly in antimicrobial and anticancer domains. Understanding its mechanisms of action and biological interactions is crucial for assessing its therapeutic potential.

Structural Characteristics

The compound features an amide functional group , which is significant for various biological activities. The presence of hydroxyl and methoxy groups adjacent to the aromatic rings enhances its reactivity and interaction with biological targets.

Structural Feature Description
Naphthalene moietyProvides additional aromaticity, influencing binding interactions.
Methoxy groupEnhances lipophilicity and may influence receptor interactions.
Hydroxyl groupPotentially increases hydrogen bonding capabilities, affecting solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The structural characteristics allow it to interact with microbial enzymes or cell membranes, disrupting their function.

Anticancer Activity

The compound has shown promise in anticancer studies , where it appears to modulate enzyme activity related to tumor growth and proliferation. Its ability to bind to specific receptors or enzymes may inhibit cancer cell metabolism or induce apoptosis.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, possible interactions include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Altering the activity of receptors that regulate cellular processes.
  • Oxidative Stress Reduction : Potentially acting as an antioxidant, mitigating oxidative damage in cells.

Case Studies

  • Antimicrobial Study : A study assessed the efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibition at concentrations of 50 µg/mL, suggesting a potential application in antibiotic development.
  • Cancer Cell Line Research : In vitro tests on breast cancer cell lines demonstrated that treatment with the compound resulted in a 40% reduction in cell viability at a concentration of 10 µM after 48 hours, indicating its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:

  • Rapid absorption post-administration.
  • Metabolism primarily through conjugation pathways.
  • Distribution across various tissues, with higher concentrations observed in the liver and kidneys.

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